molecular formula C10H17Cl2N3O B2671122 (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride CAS No. 2094026-04-5

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride

Cat. No.: B2671122
CAS No.: 2094026-04-5
M. Wt: 266.17
InChI Key: WVORYEVZUZLJDQ-JZDLBZJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyclohexane ring substituted with a pyrazin-2-yloxy group and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride typically involves the following steps:

    Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate alkylating agent under basic conditions.

    Cyclohexane ring formation: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simple aliphatic precursors.

    Introduction of the amine group: The amine group can be introduced via reductive amination or other suitable amination reactions.

    Formation of the dihydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxides or ketones.

    Reduction: May yield amines or alcohols.

    Substitution: May yield various substituted derivatives with different functional groups.

Scientific Research Applications

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: For studying the compound’s effects on various biological systems and its potential therapeutic uses.

    Industrial Chemistry: As an intermediate in the synthesis of other valuable chemicals or materials.

    Biology: For investigating the compound’s interactions with biological macromolecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors or enzymes: Modulating their activity and influencing downstream signaling pathways.

    Inhibiting or activating specific proteins: Affecting cellular processes such as metabolism, proliferation, or apoptosis.

    Interacting with nucleic acids: Influencing gene expression or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine derivatives: Compounds with similar pyrazine moieties, such as pyrazinamide or pyrazinecarboxamide.

    Cyclohexane derivatives: Compounds with similar cyclohexane rings, such as cyclohexanamine or cyclohexanol.

Uniqueness

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-pyrazin-2-yloxycyclohexan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;;/h5-9H,1-4,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORYEVZUZLJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.